Cas no 34246-57-6 (3-Isopropylbenzaldehyde)

3-Isopropylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,3-(1-methylethyl)-

- 3-Isopropylbenzaldehyde

- 3-propan-2-ylbenzaldehyde

- Benzaldehyde, 3-(1-methylethyl)- (9CI)

- Benzaldehyde, 3-(1-methylethyl)-

- FFQXEFNKZVGJDI-UHFFFAOYSA-N

- 3-Isopropylbenzaldehyd

- PubChem19606

- 3-isopropyl-benzaldehyde

- 3-(isopropyl)benzaldehyde

- 3-(propan-2-yl)benzaldehyde

- 3-Isopropylbenzaldehyde, AldrichCPR

- AK320676

- A912657

- F16731

- NS00113918

- SY101311

- J-019520

- AKOS013154163

- 34246-57-6

- EN300-136691

- CS-0129252

- Z1162448800

- SCHEMBL727874

- DS-11705

- MFCD08062435

- DTXSID30334426

- DTXCID40285516

-

- MDL: MFCD08062435

- インチ: 1S/C10H12O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-8H,1-2H3

- InChIKey: FFQXEFNKZVGJDI-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1C([H])=C([H])C([H])=C(C=1[H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 148.08886

- どういたいしつりょう: 148.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 密度みつど: 0.98

- ふってん: 216.6°C at 760 mmHg

- フラッシュポイント: 87.5°C

- 屈折率: 1.536

- PSA: 17.07

3-Isopropylbenzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

3-Isopropylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-136691-10.0g |

3-(propan-2-yl)benzaldehyde |

34246-57-6 | 95% | 10g |

$280.0 | 2023-06-06 | |

| Oakwood | 024873-1g |

3-Isopropylbenzaldehyde |

34246-57-6 | 95% | 1g |

$60.00 | 2024-07-19 | |

| Apollo Scientific | OR19548-5g |

3-Isopropylbenzaldehyde |

34246-57-6 | 98% | 5g |

£103.00 | 2025-02-19 | |

| TRC | I824523-2.5g |

3-Isopropylbenzaldehyde |

34246-57-6 | 2.5g |

$408.00 | 2023-05-18 | ||

| Enamine | EN300-136691-25.0g |

3-(propan-2-yl)benzaldehyde |

34246-57-6 | 95% | 25g |

$553.0 | 2023-06-06 | |

| abcr | AB427761-10 g |

3-iso-Propylbenzaldehyde, 95%; . |

34246-57-6 | 95% | 10g |

€495.20 | 2023-04-23 | |

| TRC | I824523-1g |

3-Isopropylbenzaldehyde |

34246-57-6 | 1g |

$ 145.00 | 2022-06-02 | ||

| Apollo Scientific | OR19548-1g |

3-Isopropylbenzaldehyde |

34246-57-6 | 98% | 1g |

£38.00 | 2025-02-19 | |

| TRC | I824523-5g |

3-Isopropylbenzaldehyde |

34246-57-6 | 5g |

$ 545.00 | 2022-06-02 | ||

| Chemenu | CM344480-5g |

3-Isopropylbenzaldehyde |

34246-57-6 | 95%+ | 5g |

$258 | 2022-06-11 |

3-Isopropylbenzaldehyde 関連文献

-

Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485

-

2. On the chirality of 2-hydroxy-NN-dialkythiobenzamides. Demonstration of three consecutive conformational processesUlf Berg,Jan Sandstr?m,W. Brian Jennings,David Randall J. Chem. Soc. Perkin Trans. 2 1980 949

-

3. 96. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramineJames C. Duff J. Chem. Soc. 1941 547

3-Isopropylbenzaldehydeに関する追加情報

Professional Introduction to 3-Isopropylbenzaldehyde (CAS No. 34246-57-6)

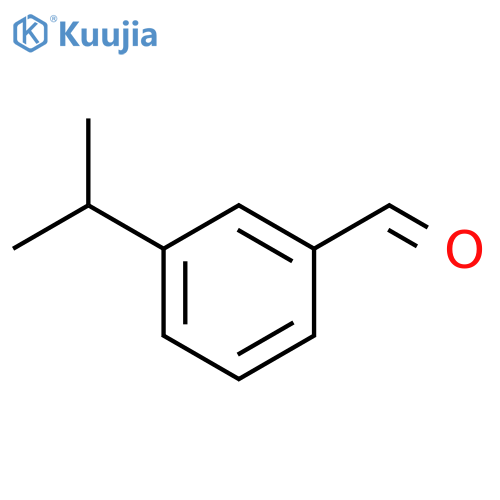

3-Isopropylbenzaldehyde, a compound with the chemical formula C10H12O and the CAS number 34246-57-6, is a significant aromatic aldehyde widely recognized in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of benzaldehyde derivatives, characterized by the presence of an isopropyl group attached to the benzene ring. Its unique structural properties make it a valuable intermediate in synthetic chemistry, particularly in the development of fine chemicals and pharmaceuticals.

The structural framework of 3-Isopropylbenzaldehyde consists of a benzene ring substituted with an aldehyde group at one position and an isopropyl group at the para position relative to the aldehyde. This arrangement imparts distinct reactivity and functional characteristics, making it a versatile building block for various chemical transformations. The compound's molecular structure not only facilitates its role as a precursor in organic synthesis but also contributes to its potential applications in medicinal chemistry.

In recent years, 3-Isopropylbenzaldehyde has garnered attention due to its pharmacological significance. Researchers have been exploring its potential as a scaffold for developing novel therapeutic agents. The aldehyde functionality allows for further derivatization, enabling the creation of complex molecules with specific biological activities. For instance, studies have indicated that derivatives of 3-Isopropylbenzaldehyde exhibit properties that may be beneficial in treating neurological disorders and inflammatory conditions.

One of the most compelling aspects of 3-Isopropylbenzaldehyde is its role in synthetic organic chemistry. The compound serves as a key intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. Its reactivity towards various nucleophiles makes it an invaluable tool for chemists seeking to construct intricate molecular architectures. The chemical versatility of this compound has been leveraged in the development of novel synthetic methodologies, enhancing the efficiency and selectivity of organic reactions.

The industrial applications of 3-Isopropylbenzaldehyde are equally noteworthy. Beyond its use in pharmaceutical research, this compound finds utility in the production of fragrances and flavoring agents due to its aromatic nature and pleasant odor profile. The market demand for high-quality aromatic aldehydes like 3-Isopropylbenzaldehyde continues to grow, driven by advancements in consumer goods and pharmaceutical industries.

Recent advancements in green chemistry have also highlighted the importance of sustainable practices in the synthesis of 3-Isopropylbenzaldehyde. Researchers are increasingly focusing on developing eco-friendly synthetic routes that minimize waste and reduce environmental impact. These efforts align with global initiatives to promote sustainable chemical manufacturing, ensuring that compounds like 3-Isopropylbenzaldehyde are produced responsibly.

The biological activity of 3-Isopropylbenzaldehyde has been a subject of extensive investigation. Studies have demonstrated its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. The molecular interactions between this compound and biological targets are being studied to uncover mechanisms that could lead to new therapeutic strategies. For example, researchers have explored its effects on enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

In conclusion, 3-Isopropylbenzaldehyde (CAS No. 34246-57-6) is a multifaceted compound with significant implications in organic synthesis, pharmaceutical research, and industrial applications. Its unique structural features and reactivity make it a valuable asset for chemists and researchers worldwide. As scientific understanding continues to evolve, the potential uses for this compound are likely to expand, further solidifying its importance in modern chemistry.

34246-57-6 (3-Isopropylbenzaldehyde) 関連製品

- 34246-54-3(3-Ethylbenzaldehyde)

- 939-97-9(4-Tert-Butylbenzaldehyde)

- 122-03-2(4-Isopropylbenzaldehyde)

- 81698-95-5(3,5-Diethylbenzaldehyde)

- 17610-00-3(3,5-Di-tert-butylbenzaldehyde)

- 40428-87-3(1-3-(propan-2-yl)phenylethan-1-one)

- 4748-78-1(4-Ethylbenzaldehyde)

- 645-13-6(4'-Isopropylacetophenone)

- 70713-45-0(Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)

- 1478230-49-7(4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid)